BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular weight and formula of 1-
Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-Propylpiperazine
Compound Name:
Dihydrobromide

Cat. No.: B1364186

An In-Depth Technical Guide to 1-Propylpiperazine Dihydrobromide for Advanced Research
and Development

Introduction

1-Propylpiperazine Dihydrobromide is a versatile chemical intermediate that holds significant
value within the pharmaceutical and chemical research sectors. As the dihydrobromide salt of
1-propylpiperazine, this compound offers enhanced stability and solubility, making it a highly
effective building block in organic synthesis.[1] Its molecular structure, featuring a piperazine
ring, is a common scaffold in a multitude of bioactive molecules, particularly those targeting the
central nervous system (CNS).[1] This guide provides a comprehensive overview of its
chemical properties, applications, and handling protocols, designed for researchers and drug
development professionals who require a deeper understanding of its utility and function.

Physicochemical and Structural Properties

The fundamental characteristics of 1-Propylpiperazine Dihydrobromide are summarized
below. These properties are critical for its application in experimental design, ensuring accurate
stoichiometric calculations and appropriate solvent selection.
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Property Value Reference
Molecular Formula C7H16N2 - 2HBr [1112]
Molecular Weight 290.04 g/mol [11[2][3]
CAS Number 64262-23-3 [2][3]
Appearance White to off-white crystalline (1]
powder
Melting Point 254 - 264.5 °C [1][21[4]
Solubility Soluble in water (50 mg/mL) [2]

Chemical Structure Analysis

The structure of 1-Propylpiperazine Dihydrobromide is key to its reactivity and utility. The
core is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at
opposite positions. One nitrogen is substituted with a propyl group, while the other remains a
secondary amine. In the dihydrobromide salt form, both nitrogen atoms are protonated and
associated with bromide counter-ions. This salt formation significantly increases the
compound's melting point and enhances its solubility in aqueous media compared to its
freebase form.

Caption: Chemical structure of 1-Propylpiperazine Dihydrobromide.

Core Applications in Scientific Research

The utility of 1-Propylpiperazine Dihydrobromide spans several domains, primarily driven by
its structural attributes.

o Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of
novel pharmaceuticals.[1] The piperazine moiety is a well-established pharmacophore in
many CNS agents, including antipsychotics and antidepressants. The propyl group provides
a lipophilic chain that can be critical for modulating a drug's pharmacokinetic profile, such as
its ability to cross the blood-brain barrier. It has been specifically utilized in the synthesis of
amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines,
which have been investigated for their therapeutic potential.[2][4][5]
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» Neuropharmacology Studies: Researchers employ this molecule to investigate
neurotransmitter systems.[1] By serving as a precursor to more complex molecules, it aids in
the development of new ligands for receptors and transporters, thereby helping to elucidate
the mechanisms of neurological and psychiatric disorders.[1]

o Biochemical and Analytical Applications: In biochemical research, it can be used in various
assays to study enzyme activities and interactions.[1] Furthermore, its stability and purity
make it a suitable standard in analytical methods for drug testing and quality control in
pharmaceutical manufacturing.[1]

» Organic and Materials Science: Beyond pharmaceuticals, it serves as a building block in
general organic synthesis and in the creation of specialized polymers, where it can enhance
material properties like durability.[1] A noted reaction is its use with potassium thiocyanate to
produce 1-(4-n-propyl)piperazine thioamide.[2][4]

Experimental Protocol: Synthesis of a Quinoxaline
Derivative

To illustrate its practical application, this section outlines a representative workflow for using 1-
Propylpiperazine Dihydrobromide as a nucleophile in an aromatic substitution reaction to
synthesize a bioactive quinoxaline derivative. This protocol is a self-validating system, with
built-in checkpoints for reaction monitoring and product purification.

Causality: The choice of a polar aprotic solvent like DMSO is to ensure the solubility of the ionic
dihydrobromide salt and the quinoxaline starting material. The use of a non-nucleophilic base
(e.g., DIPEA) is critical to deprotonate the piperazine nitrogens, activating them for nucleophilic
attack without competing in the reaction. The reaction is heated to overcome the activation
energy of the nucleophilic aromatic substitution.
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Caption: Workflow for synthesis using 1-Propylpiperazine Dihydrobromide.
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Step-by-Step Methodology

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere,
dissolve 1.0 equivalent of the starting dichloro-quinoxaline substrate and 2.2 equivalents of
1-Propylpiperazine Dihydrobromide in anhydrous dimethyl sulfoxide (DMSO).

Base Addition: Slowly add 4.5 equivalents of a non-nucleophilic base, such as N,N-
Diisopropylethylamine (DIPEA), to the stirred solution at room temperature. The base
neutralizes the hydrobromide, liberating the free piperazine for reaction.

Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature
facilitates the nucleophilic aromatic substitution.

Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor its
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Extraction: After completion, cool the mixture to room temperature and pour it
into a separatory funnel containing deionized water. Extract the aqueous phase three times
with a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting crude product using silica gel
column chromatography.

Characterization: Confirm the identity and purity of the final product using standard analytical
techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. 1-Propylpiperazine

Dihydrobromide requires careful management to ensure laboratory safety.

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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o Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-
resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder,
a dust mask (e.g., N95) is recommended to avoid inhalation.[2]

o Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume
hood, to minimize exposure. Avoid generating dust.

o Storage: Store the compound in a tightly sealed container in a dry, cool place. It is stable at
room temperature.[1]

Conclusion

1-Propylpiperazine Dihydrobromide is a high-value chemical reagent with significant utility in
drug discovery and chemical synthesis. Its defined physicochemical properties, coupled with
the reactive potential of its piperazine core, make it an indispensable tool for creating complex
molecules, particularly those aimed at neuropharmacological targets. Understanding its
properties, reaction mechanisms, and proper handling protocols enables researchers to
leverage its full potential safely and effectively, paving the way for innovations in medicine and
material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1364186#molecular-weight-and-formula-of-1-
propylpiperazine-dihydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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